Ethylhydrocupreine is synthesized from quinine, which is derived from the bark of the cinchona tree. The compound falls under the category of alkaloids and is specifically classified as an antimicrobial agent. Its primary applications are in bacteriology for identifying Streptococcus pneumoniae, which is significant due to its role in various infections.
The synthesis of ethylhydrocupreine typically involves the ethylation of quinine. This process can be summarized as follows:
In industrial settings, this synthesis is scaled up to ensure high purity and efficiency. The reaction conditions are meticulously controlled to achieve consistent results, often utilizing advanced techniques such as continuous flow chemistry for large-scale production.
The molecular formula of ethylhydrocupreine is C₁₉H₂₃N₃O, with a molecular weight of approximately 303.41 g/mol. The compound features a complex structure characterized by a quinoline ring system, which contributes to its biological activity.
Ethylhydrocupreine participates in several chemical reactions:
Ethylhydrocupreine exerts its antibacterial effects primarily by disrupting the integrity of bacterial cell membranes. It inhibits the growth of Streptococcus pneumoniae through interference with cell wall synthesis, leading to cell lysis. The compound's mechanism involves binding to specific targets within the bacterial cell, which alters membrane permeability and promotes leakage of cellular contents .
Research indicates that ethylhydrocupreine has a minimum inhibitory concentration (MIC) of 1:10,000,000 against pneumococci, demonstrating its potent antibacterial properties at very low concentrations.
Ethylhydrocupreine has several important applications in scientific research:
Ethylhydrocupreine (C₂₁H₂₈N₂O₂) is a quinuclidine derivative with a molecular weight of 340.46 g/mol in its free base form. As a hydrochloride salt (C₂₁H₂₈N₂O₂·HCl), its molecular weight increases to 376.92 g/mol [5] [7]. The compound typically presents as a white to off-white crystalline solid that decomposes at approximately 240°C [7]. It is sparingly soluble in water but exhibits moderate solubility in ethanol and other alcoholic solvents. The hydrochloride salt form enhances aqueous solubility and stability, making it preferable for laboratory applications [5]. Ethylhydrocupreine demonstrates light sensitivity, requiring storage in cold, dark conditions to maintain integrity [7]. Its antimicrobial activity is concentration-dependent, with a minimum inhibitory concentration (MIC) of 1:10,000,000 sufficient to inhibit Streptococcus pneumoniae growth in vitro [3].
Table 1: Physicochemical Profile of Ethylhydrocupreine
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₂₁H₂₈N₂O₂ | C₂₁H₂₈N₂O₂·HCl |
Molecular Weight (g/mol) | 340.46 | 376.92 |
Appearance | White to off-white | White crystalline |
Solubility | Ethanol > Water | Enhanced water solubility |
Decomposition Point | N/A | ~240°C |
Storage Conditions | -20°C (long-term) | Cold, dark environment |
The compound is formally designated in IUPAC nomenclature as (4β,8α,9R)-6'-Ethoxy-10,11-dihydrocinchonan-9-ol, reflecting its stereochemical configuration and ethoxy functional group [3] [9]. It is predominantly recognized in biomedical literature under the nonproprietary name Optochin, though it also carries the designation Ethylhydrocupreine Hydrochloride when referring to its pharmaceutically utilized salt form [4] [10]. Historical brand names include Numoquin and Optiquin, originating from its early 20th-century therapeutic applications against pneumococcal infections [8]. The term "optochin" emerged as a portmanteau of "optical" and "quinine", alluding to its origin from quinine derivatives and initial use in ophthalmic treatments [3]. Registry identifiers include CAS 522-60-1 (free base) and CAS 3413-58-9 (hydrochloride), with PubChem CID 87880 providing standardized access to chemical databases [8].
Table 2: Official and Historical Nomenclature
Designation Type | Name |
---|---|
IUPAC Name | (4β,8α,9R)-6'-Ethoxy-10,11-dihydrocinchonan-9-ol |
Systematic Name | (R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol |
Common Laboratory Name | Optochin |
Pharmaceutical Salt Name | Ethylhydrocupreine hydrochloride |
Historical Brand Names | Numoquin, Optiquin, Neumolisina |
Ethylhydrocupreine contains five defined stereocenters, conferring absolute stereochemical specificity essential for its biological activity. The configuration is designated as (8α,9R) with the stereochemical descriptor Absolute [5] [8]. The molecule features a quinuclidine core (1-azabicyclo[2.2.2]octane) with stereogenic carbons at positions 2, 3, 4, 8, and 9. The critical 9-hydroxy group exhibits (R)-configuration, while the ethyl substituent at position 5 maintains (R)-chirality [8]. This complex stereochemistry is represented in canonical SMILES notation as:O[C@@H]([C@@](C[C@@H]1CC2)([H])[N@@]2C[C@@H]1CC)C3=CC=NC(C=C4)=C3C=C4OCC
[5]
The molecule lacks E/Z isomerism due to absence of double bonds with restricted rotation, but its multiple chiral centers create 32 possible theoretical stereoisomers. Only the natural (8α,9R) form demonstrates significant antimicrobial activity against S. pneumoniae, as confirmed through in vitro studies comparing stereoisomeric pairs [5]. The rigidity of the bicyclic quinuclidine system further constrains conformational flexibility, stabilizing the bioactive conformation required for targeting bacterial membranes [8].
The original synthesis of ethylhydrocupreine was reported by Morgenroth and Levy in 1911 through O-alkylation of hydrocupreine (10,11-dihydrocinchonan-9-ol) using iodoethane under alkaline conditions [3]. Industrial production later evolved to employ a patented salt-formation process combining ethylhydrocupreine free base with sulfosalicylic acid and hexamethylenetetramine (urotropine) to improve purity and yield [9].
A refined methodology detailed in patent US1997440A specifies:
The resulting complex exhibits improved water solubility (pH ≈5.1) compared to the parent compound, facilitating purification through recrystallization from ethanol-diethyl ether mixtures. Modern analytical quality control employs HPLC-UV and NMR spectroscopy (particularly ¹³C and ¹H NMR) to verify structural integrity and absence of stereochemical racemization [5] [9].
Table 3: Synthesis Methods and Characteristics
Method | Reagents | Conditions | Product Characteristics |
---|---|---|---|
Morgenroth-Levy (1911) | Hydrocupreine + Iodoethane | Alkaline catalysis | Crude free base |
Tomarkin Process (1935) | Ethylhydrocupreine + Sulfosalicylic acid + Hexamethylenetetramine | Ethanol solvent, 50°C | High-purity complex (≥97%) |
Modern Salt Formation | Free base + HCl gas | Anhydrous ether | Hydrochloride salt |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7